

An In-depth Technical Guide to 5-Ethynyl-2-methylbenzamide

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Compound of Interest

Compound Name: 5-Ethynyl-2-methylbenzamide

CAS No.: 1393901-32-0

Cat. No.: B1407719

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Abstract

This guide provides a comprehensive technical overview of **5-Ethynyl-2-methylbenzamide**, a key chemical intermediate in contemporary drug discovery and development. We will delve into its precise chemical identity, elucidate a robust synthetic pathway via Sonogashira coupling, detail its critical role as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors, and outline standard analytical methodologies for its characterization. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this compound's potential in medicinal chemistry.

Nomenclature and Structural Elucidation

The compound, identified by the CAS Number 1009307-37-5, is authoritatively named **5-Ethynyl-2-methylbenzamide** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards.[1] The structure consists of a benzamide core, which is a benzene ring attached to an amide functional group (-CONH₂). The ring is

substituted at position 2 with a methyl group (-CH₃) and at position 5 with an ethynyl group (-C≡CH).

Structural Formula:

- Molecular Formula: C₁₀H₉NO
- Molecular Weight: 159.19 g/mol
- Canonical SMILES: CC1=C(C=C(C=C1)C#C)C(=O)N

The presence of the terminal alkyne (ethynyl group) is of paramount importance, as it serves as a reactive handle for "click chemistry" and other cross-coupling reactions, enabling its versatile use as a building block in the synthesis of more complex molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

Understanding the physicochemical properties of **5-Ethynyl-2-methylbenzamide** is crucial for its handling, reaction setup, and purification. Below is a summary of its key computed properties.

Property	Value	Source
Molecular Weight	159.19 g/mol	PubChem
Molecular Formula	C ₁₀ H ₉ NO	PubChem
XLogP3 (Predicted)	1.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	43.1 Å ²	PubChem

Note: These values are computationally predicted and should be used as a guide. Experimental validation is recommended for critical applications.

Synthesis Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

The most efficient and widely adopted method for synthesizing **5-Ethynyl-2-methylbenzamide** is the Sonogashira cross-coupling reaction.[5][6][7] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this case, 5-bromo-2-methylbenzamide is coupled with a protected or terminal alkyne source.

Rationale for Method Selection

- **Expertise & Experience:** The Sonogashira coupling is a cornerstone of modern organic synthesis, renowned for its reliability, high yields, and broad functional group tolerance under mild conditions.[8] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is a well-established system that ensures efficient transmetalation and reductive elimination steps, which are key to the catalytic cycle.[5][8]
- **Trustworthiness:** This protocol is self-validating. The starting material, 5-bromo-2-methylbenzamide, is commercially available or readily synthesized. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC), and the final product can be rigorously purified and characterized using standard techniques like column chromatography and NMR spectroscopy, ensuring the identity and purity of the target molecule.

Experimental Workflow

Below is a detailed, step-by-step methodology for the synthesis.

Starting Materials:

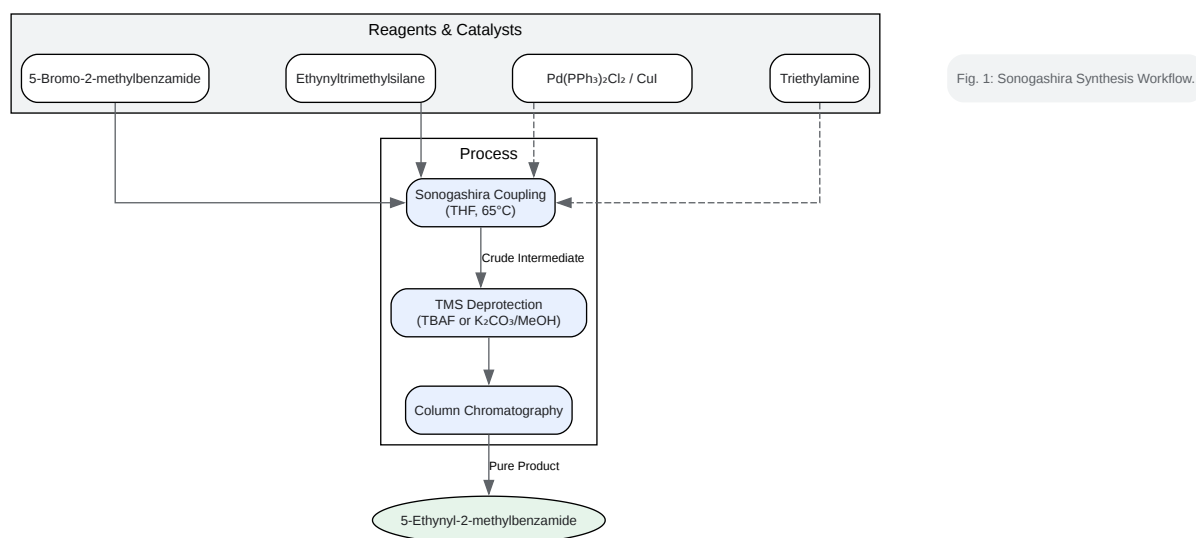
- 5-bromo-2-methylbenzamide
- Ethynyltrimethylsilane (TMS-acetylene)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$]
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K_2CO_3) in Methanol
- Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Protocol:

- **Reaction Setup:** To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methylbenzamide (1.0 eq), $Pd(PPh_3)_2Cl_2$ (0.03 eq), and CuI (0.06 eq).
- **Solvent and Reagent Addition:** Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture until all solids are dissolved.
- **Alkyne Addition:** Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture at room temperature. The TMS group is used here as a protecting group for the terminal alkyne to prevent self-coupling.
- **Reaction Execution:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aryl bromide.
- **Workup (Aqueous):** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Deprotection:** Dissolve the crude TMS-protected intermediate in THF or methanol. Add a deprotecting agent such as TBAF (1.1 eq in THF) or K_2CO_3 (2.0 eq in methanol) and stir at room temperature for 1-2 hours.
- **Purification:** After deprotection is complete (monitored by TLC), concentrate the mixture and purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **5-Ethynyl-2-methylbenzamide** as a solid.[9]

Synthesis Workflow Diagram



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Caption: Fig. 1: Sonogashira Synthesis Workflow.

Application in Drug Development: A Precursor to PARP Inhibitors

The primary significance of **5-Ethynyl-2-methylbenzamide** in the pharmaceutical industry is its role as a key building block for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.^{[10][11]}

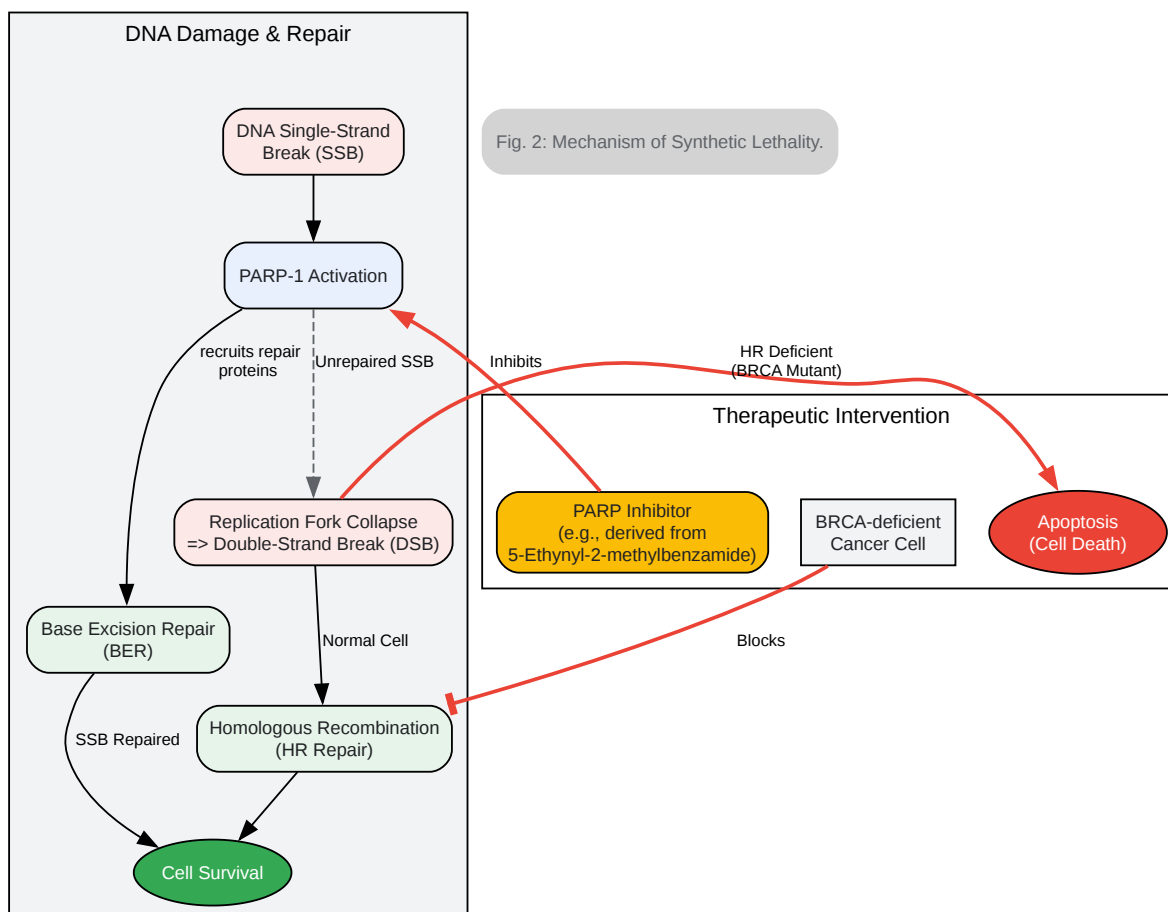
Mechanism of PARP Inhibition

PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[12][13] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) which is often compromised in BRCA1/2 mutated cancers, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[12][14] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in cell death—a concept known as synthetic lethality.[10][12] PARP inhibitors exploit this vulnerability, offering a targeted therapy for specific cancer types.[10][14]

Role of 5-Ethynyl-2-methylbenzamide

The benzamide moiety of the molecule is a well-established pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate, binding to the catalytic domain of the PARP enzyme.[13] The 2-methyl group provides structural constraints, and the 5-ethynyl group serves as a versatile synthetic handle to append larger, more complex chemical scaffolds. These appended structures are designed to interact with other regions of the enzyme, such as the adenosine-binding pocket, thereby enhancing potency and selectivity.[10] For instance, this intermediate is a documented precursor in the synthesis of Niraparib, an FDA-approved PARP inhibitor.[11]

PARP Inhibition Pathway Diagram



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Caption: Fig. 2: Mechanism of Synthetic Lethality.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized **5-Ethynyl-2-methylbenzamide**.

Standard Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling constants for the aromatic protons, the methyl group, the amide protons, and the unique acetylenic proton and carbons provide a definitive fingerprint of the molecule.[15][16]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[17] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is typically used. Purity is assessed by integrating the peak area at a specific UV wavelength (e.g., 254 nm).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, providing unequivocal evidence of the compound's identity.[18]

Representative Analytical Data

The following table summarizes expected analytical data based on literature and spectral prediction.

Technique	Parameter	Expected Value/Observation
^1H NMR (400 MHz, CDCl_3)	Chemical Shift (δ)	~8.0-7.2 (m, 3H, Ar-H), ~5.8 (br s, 2H, NH_2), ~3.1 (s, 1H, $\text{C}\equiv\text{C-H}$), ~2.5 (s, 3H, CH_3)
^{13}C NMR (100 MHz, CDCl_3)	Chemical Shift (δ)	~170 (C=O), ~140-120 (Ar-C), ~82 (Ar-C \equiv C), ~80 (Ar-C \equiv C-H), ~20 (CH_3)
HRMS (ESI+)	$[\text{M}+\text{H}]^+$	Calculated for $\text{C}_{10}\text{H}_{10}\text{NO}^+$: 160.0757; Found: 160.075X
HPLC	Purity	>98% (by area % at 254 nm)

Conclusion

5-Ethynyl-2-methylbenzamide is more than a simple chemical; it is an enabling tool in the field of medicinal chemistry. Its well-defined structure, accessible synthesis via the robust Sonogashira coupling, and its critical role as a pharmacophore and versatile building block for PARP inhibitors underscore its importance. This guide has provided the essential technical details required for its synthesis, characterization, and application, empowering research and development professionals to effectively utilize this compound in the ongoing quest for novel cancer therapeutics.

References

- ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available from: [\[Link\]](#).
- PubChemLite. 5-ethynyl-2-methyl-n-phenylbenzamide (C16H13NO). Available from: [\[Link\]](#).
- Organic Chemistry Portal. Sonogashira Coupling. Available from: [\[Link\]](#).
- RSC Publishing. Supporting Information. Available from: [\[Link\]](#).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4060517, N-ethyl-2-methylbenzamide. Available from: [\[Link\]](#).
- National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [\[Link\]](#).
- Wikipedia. Sonogashira coupling. Available from: [\[Link\]](#).
- National Institutes of Health. Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Available from: [\[Link\]](#).
- National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [\[Link\]](#).
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [\[Link\]](#).

- ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [\[Link\]](#).
- U.S. Environmental Protection Agency. IUPAC - List Details - SRS. Available from: [\[Link\]](#).
- National Library of Medicine. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Available from: [\[Link\]](#).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4642098. Available from: [\[Link\]](#).
- ResearchGate. Structural requirements for potent PARP inhibition. The benzamide... Available from: [\[Link\]](#).
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [\[Link\]](#).
- National Institutes of Health. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available from: [\[Link\]](#).
- SCIRP. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Available from: [\[Link\]](#).
- Wikipedia. 5-Ethynyl-2'-deoxyuridine. Available from: [\[Link\]](#).
- ResearchGate. Synthesis and Biological Activity of Derivatives of 2,2'-Dithiobisbenzamides. Available from: [\[Link\]](#).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 527045, N-Ethyl-N-methyl-benzamide. Available from: [\[Link\]](#).
- ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [\[Link\]](#).
- RSC Publishing. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [\[Link\]](#).

- Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [\[Link\]](#).
- Oriental Journal of Chemistry. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Available from: [\[Link\]](#).
- National Institutes of Health. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Available from: [\[Link\]](#).
- NIST. N-Ethyl-N-methyl-benzamide. Available from: [\[Link\]](#).

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Sources

1. Substance Registry Services | US EPA [cdxapps.epa.gov]
2. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
3. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
4. caymanchem.com [caymanchem.com]
5. researchgate.net [researchgate.net]
6. Sonogashira Coupling [organic-chemistry.org]
7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
8. pdf.benchchem.com [pdf.benchchem.com]
9. rsc.org [rsc.org]
10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- [11. researchgate.net \[researchgate.net\]](#)
- [12. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno\[3,4-d\] Imidazole-4-Carboxamide Scaffold - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. rsc.org \[rsc.org\]](#)
- [16. beilstein-journals.org \[beilstein-journals.org\]](#)
- [17. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry \[orientjchem.org\]](#)
- [18. mdpi.com \[mdpi.com\]](#)
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